molecular formula C19H22N6 B6442889 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640879-27-0

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442889
CAS No.: 2640879-27-0
M. Wt: 334.4 g/mol
InChI Key: ZBGUPNDJMKHDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole and pyrimidine are both important heterocyclic compounds that are widely used in medicinal chemistry . Piperazine is another common structural motif found in pharmaceuticals, partly due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step protocols. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve multiple steps and various reagents . The exact reactions would depend on the specific structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Imidazole, for example, is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses. Inhibition of AChE leads to an increase in acetylcholine, enhancing cholinergic function.

Mode of Action

Similar compounds have been shown to interact with their targets (such as ache) by binding to the active site, thereby inhibiting the enzyme’s activity . This results in an increase in acetylcholine levels at neuronal synapses.

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the compound, determining its efficacy and safety.

Future Directions

Future research could focus on further exploring the therapeutic potential of these compounds, particularly their role as ligands for various receptors . Additionally, the development of new synthesis methods could also be an area of interest.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-15-3-4-16(2)17(11-15)23-7-9-24(10-8-23)18-12-19(22-13-21-18)25-6-5-20-14-25/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUPNDJMKHDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.